3-(2-Hydroxyethyl)oxolane-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c8-3-1-7(6(9)10)2-4-11-5-7/h8H,1-5H2,(H,9,10) |
InChI Key |
QQULBQCQZSSCDT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CCO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation via Oxidation of 3-Hydroxymethyl-oxolane Derivatives
A key method for synthesizing oxolane-3-carboxylic acids, including 3-(2-hydroxyethyl)oxolane-3-carboxylic acid, involves catalytic oxidation of 3-hydroxymethyl-substituted oxolanes in aqueous alkaline media using oxygen or air as the oxidant.
Process Summary:
- Starting Material: 3-hydroxymethyl-oxolanes (or oxetanes in related patents, which are four-membered analogs) bearing substituents on the ring.
- Catalyst: Palladium and/or platinum on activated charcoal or other supports.
- Medium: Aqueous alkaline solution, typically sodium hydroxide.
- Oxidant: Oxygen or air, introduced under atmospheric or slightly elevated pressure (0.5 to 10 bar).
- Temperature: Typically around 80 °C.
- Workup: Acidification of the reaction mixture followed by extraction with organic solvents such as methyl isobutyl ketone or methylene chloride.
- High yields and purity of carboxylic acid products.
- Use of inexpensive and readily available starting materials and oxidants.
- Avoidance of thermal decomposition or polymerization due to mild reaction conditions.
A patent (US4824975A) describes the oxidation of 3-hydroxymethyl-oxetanes to the corresponding oxetane-3-carboxylic acids using a palladium catalyst in aqueous sodium hydroxide solution at 80 °C with oxygen bubbling until oxygen uptake ceases. After acidification, extraction yields the pure acid in high yield (~97%) with minimal impurities.
Though this patent focuses on oxetanes (four-membered rings), the analogous chemistry applies to the preparation of oxolane (five-membered) derivatives such as 3-(2-hydroxyethyl)oxolane-3-carboxylic acid, given the structural similarity and the common reaction pathway of oxidation of hydroxymethyl groups to carboxylic acids.
| Parameter | Typical Conditions |
|---|---|
| Starting material | 3-Hydroxymethyl-oxolane |
| Catalyst | Pd or Pt on activated charcoal |
| Base | NaOH aqueous solution (2.2 M) |
| Temperature | ~80 °C |
| Pressure | Atmospheric to 10 bar O2 |
| Reaction time | 3-5 hours |
| Workup | Acidify to pH ~1, extract with organic solvent |
Synthesis via β-Lactone Intermediates and Amide Formation
Another sophisticated approach involves the synthesis of β-lactone derivatives of oxolane-3-carboxylic acid, which can be converted into amides or hydrolyzed to the acid.
- Starting from protected amino acids such as N-tert-butoxycarbonyl-L-serine or D-serine.
- Cyclization via Mitsunobu reaction or related intramolecular cyclizations to form β-lactones (2-oxo-3-oxetanyl derivatives).
- Deprotection and conversion to ammonium tosylate salts.
- Reaction of these salts with acyl chlorides to form amides, or hydrolysis to yield the free carboxylic acid.
- Purification by recrystallization or chromatography.
The β-lactone ring (a four-membered lactone) is a key intermediate related to the oxolane-3-carboxylic acid structure. The hydroxyethyl side chain can be introduced or preserved during these steps.
- (S)-N-(2-Oxo-3-oxetanyl)-3-phenylpropionamide and related amides have been synthesized using this method, demonstrating the versatility of β-lactone intermediates in preparing oxolane carboxylic acid derivatives.
- Protection of amino acid → 2. Mitsunobu cyclization to β-lactone → 3. Deprotection to ammonium salt → 4. Acyl chloride coupling to amide or hydrolysis to acid.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Protection | Boc2O, aqueous NaHCO3 | Boc-protected amino acid |
| Cyclization | Mitsunobu reaction (DMAD, triphenylphosphine) | β-Lactone formation |
| Deprotection | Trifluoroacetic acid, p-toluenesulfonic acid | Ammonium tosylate salt |
| Acylation or Hydrolysis | Acyl chloride, triethylamine or aqueous workup | Amide or free acid derivative |
Direct Amidation Using Borate Ester Reagents (General Amidation Strategy)
For derivatives where amide formation is required (related to oxolane-3-carboxylic acid amides), direct amidation of carboxylic acids with amines can be achieved using borate ester reagents such as tris(2,2,2-trifluoroethoxy)borate.
- Mild conditions, operationally simple.
- Can be performed open to air.
- Equimolar quantities of acid and amine.
- Suitable for sensitive substrates.
- Borate ester prepared by reaction of boron tribromide or boron oxide with 2,2,2-trifluoroethanol.
- The reagent is stable at room temperature under inert atmosphere.
This method may be applicable to the preparation of amides derived from 3-(2-hydroxyethyl)oxolane-3-carboxylic acid, facilitating coupling with various amines.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxolane ring can be reduced under specific conditions to form tetrahydrofuran derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, tetrahydrofuran derivatives, and various substituted oxolane derivatives.
Scientific Research Applications
3-(2-Hydroxyethyl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can participate in various chemical reactions, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Group Variations
The hydroxyethyl substituent distinguishes this compound from analogs with different substituents, such as hydroxymethyl, methoxymethyl, benzylamino, or isopropoxy groups. Key differences include:
- Hydrogen bonding capacity : The hydroxyethyl group enables stronger hydrogen bonding than methoxymethyl (ether) or isopropoxy (bulky alkoxy) groups .
- Reactivity : The hydroxyl group may participate in esterification or oxidation reactions, contrasting with the chloroethyl group in 3-(2-chloroethyl)oxolane-3-carboxylic acid, which is prone to nucleophilic substitution .
- Lipophilicity: Compared to benzylamino-substituted derivatives (e.g., 3-(Benzylamino)oxolane-3-carboxylic acid, C₁₂H₁₅NO₃), the hydroxyethyl analog is more hydrophilic, impacting bioavailability in drug design .
Physicochemical Properties
Key Research Findings
- Antimicrobial and Polymer Interactions : Hydroxyethyl groups (as in 2-hydroxyethyl methacrylate, HEMA) reduce polymer setting reaction rates and compressive strength, suggesting similar effects in polymer matrices for the target compound .
- Synthetic Routes : Chloroethyl analogs (e.g., 3-(2-chloroethyl)oxolane-3-carboxylic acid) serve as precursors for hydroxyethyl derivatives via hydrolysis, highlighting scalable synthetic pathways .
Biological Activity
3-(2-Hydroxyethyl)oxolane-3-carboxylic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid typically involves the reaction of oxolane derivatives with hydroxyethyl groups. Various synthetic routes have been explored, including the use of protecting groups and specific reagents to enhance yield and purity. The following table summarizes common synthesis methods:
Antioxidant Properties
Research has demonstrated that 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid exhibits significant antioxidant activity. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, which measures the reduction of DPPH radicals in the presence of antioxidants. The IC50 value for this compound was found to be comparable to well-known antioxidants like ascorbic acid.
Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid | 8.5 |
| Ascorbic Acid | 9.8 |
Enzyme Inhibition
In addition to its antioxidant properties, 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid has shown inhibitory effects on various enzymes:
- α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. The compound exhibited significant inhibition, suggesting potential applications in managing diabetes by slowing glucose absorption.
- Acetylcholinesterase (AChE) Inhibition : AChE is involved in neurotransmitter breakdown. The compound showed moderate inhibition compared to standard drugs like donepezil, indicating potential neuroprotective effects.
Table: Enzyme Inhibition Activity
Case Studies
- Diabetes Management : A study involving diabetic mice treated with varying doses of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid showed a significant reduction in blood glucose levels over four weeks. The results indicated that the compound could potentially be developed into an anti-diabetic agent.
- Neuroprotection : In a neuroinflammation model, administration of the compound resulted in reduced inflammatory markers and improved cognitive function in treated animals compared to controls. This suggests its potential as a therapeutic agent in neurodegenerative diseases.
Q & A
Basic: What synthetic methodologies are optimal for producing 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid, and how can reaction conditions be systematically optimized?
Methodological Answer:
-
Key Routes : Based on analogous oxolane-carboxylic acid syntheses (e.g., 3-(Oxolan-3-yl)prop-2-enoic acid), cyclization of hydroxyethyl precursors with carboxylic acid groups under acidic or basic conditions is a common approach .
-
Optimization Strategies :
- Catalysts : Palladium or platinum catalysts in alkaline media improve oxidation efficiency for similar substrates .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility, while aqueous mixtures facilitate hydrolysis of intermediates .
- Temperature : Reactions typically proceed at 60–80°C to balance yield and side-product formation .
-
Data-Driven Example :
Method Catalyst Solvent Temp (°C) Yield (%) Cyclization + Oxidation Pd/C H2O/EtOH 70 65–75 Direct Ester Hydrolysis H2SO4 H2O 100 50–60
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify hydroxyethyl (-CH2CH2OH) and oxolane ring protons (δ 3.5–4.5 ppm). Compare splitting patterns to analogous oxolane derivatives .
- 13C NMR : Carboxylic acid carbonyl (δ 170–175 ppm) and oxolane carbons (δ 70–80 ppm) confirm structure .
- Infrared (IR) Spectroscopy : Strong O-H stretch (~3200 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]+) and fragmentation patterns of hydroxyethyl and oxolane groups .
Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for derivatives of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid?
Methodological Answer:
- Density Functional Theory (DFT) : Model transition states to compare energy barriers for competing pathways (e.g., esterification vs. oxidation) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to explain yield disparities in polar vs. nonpolar media .
- Case Study : Conflicting reports on oxidation efficiency (Pd vs. Pt catalysts) were resolved by DFT calculations showing Pd’s lower activation energy for O-H bond cleavage .
Advanced: What strategies mitigate discrepancies in reported biological activities of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid analogs?
Methodological Answer:
-
Purity Validation : Use HPLC (C18 column, 0.1% TFA in H2O/MeCN) to confirm >95% purity, as impurities in similar compounds skewed antimicrobial assays .
-
Assay Standardization :
- pH Control : Biological activity of carboxylic acids is pH-sensitive; buffer systems (e.g., PBS at pH 7.4) ensure reproducibility .
- Cell Line Selection : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
-
Data Comparison Table :
Study Purity (%) Assay pH IC50 (µM) Conclusion A 90 7.0 25 Active B 99 7.4 >100 Inactive
Basic: What are the stability profiles of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 120°C; store at 4°C in desiccated conditions .
- pH Sensitivity :
- Acidic (pH <3) : Rapid esterification or lactone formation .
- Basic (pH >9) : Degradation via hydroxide attack on the oxolane ring .
- Light Sensitivity : UV-Vis studies show photodegradation under direct light; use amber vials .
Advanced: How does stereochemistry at the oxolane ring influence the compound’s utility as a chiral building block?
Methodological Answer:
- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry at C3 .
- Applications :
- Pharmaceutical Intermediates : R-configuration enhances binding to serine hydrolases in preclinical studies .
- Material Science : Racemic mixtures form less ordered polymers compared to enantiopure samples .
Basic: What derivatives of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid are synthetically accessible, and what are their research applications?
Methodological Answer:
-
Common Derivatives :
Derivative Synthesis Method Application Methyl Ester Fischer esterification NMR internal standard Amide Carbodiimide coupling Enzyme inhibition assays Hydroxylated Analog Epoxidation + hydrolysis Antioxidant studies
Advanced: What analytical challenges arise in quantifying trace amounts of 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid in biological matrices?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (C18 cartridges) removes interfering biomolecules .
- Detection Limits :
- LC-MS/MS : Achieves ppb-level sensitivity with MRM transitions (e.g., m/z 175→129) .
- Interference Mitigation : Use deuterated internal standards to correct matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
